molecular formula C9H10O3S B2708257 4-[(2-Hydroxyethyl)thio]benzoic acid CAS No. 7184-99-8

4-[(2-Hydroxyethyl)thio]benzoic acid

Cat. No.: B2708257
CAS No.: 7184-99-8
M. Wt: 198.24
InChI Key: NMWAITMVPVIPGG-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)thio]benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is a solid at room temperature and appears as a white powder . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxyethylthio group.

Preparation Methods

The synthesis of 4-[(2-Hydroxyethyl)thio]benzoic acid typically involves the reaction of 4-hydroxybenzaldehyde with sodium thioglycolate under alkaline conditions . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2-Hydroxyethyl)thio]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-Hydroxyethyl)thio]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-[(2-Hydroxyethyl)thio]benzoic acid include:

This compound is unique due to the presence of both a hydroxyethyl and a thio group, providing a combination of reactivity and functionality not found in the similar compounds listed above.

Properties

IUPAC Name

4-(2-hydroxyethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWAITMVPVIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-mercapto benzoic acid (10 g, 0.0645 mmol) in methanol (100 mL) was added KOH (10.8 g, 0.1935 mol) at 25-30° C. Chloroethanol (10.3 g, 0.1290 mol) was then added to it. Reaction mixture was refluxed for 4 hr. Excess methanol was evaporated and then quenched in dil.HCl. Product obtained was filtered. Drying afforded 8 g of titled compound in 62% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Yield
62%

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